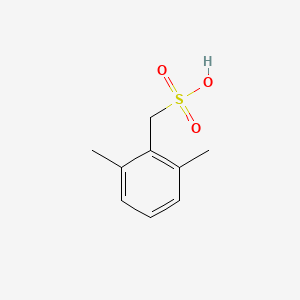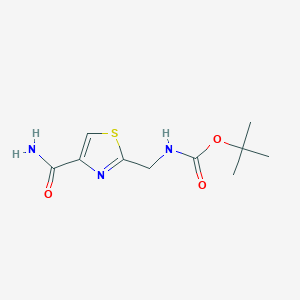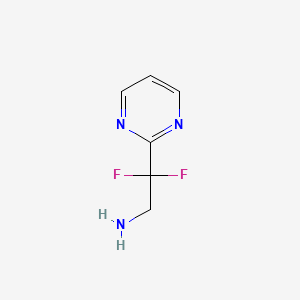
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyanopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile typically involves the reaction of 3-trifluoromethylphenol with 2,6-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 6-(3-(Trifluoromethyl)phenoxy)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Trifluoromethylphenyl)-6-cyanopyridine
- 2-(3-Trifluoromethylphenyloxy)-4-cyanopyridine
- 2-(3-Trifluoromethylphenyloxy)-6-methylpyridine
Uniqueness
6-(3-(Trifluoromethyl)phenoxy)picolinonitrile stands out due to its unique combination of a trifluoromethyl group and a cyanopyridine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H7F3N2O |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
6-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-17)18-12/h1-7H |
Clave InChI |
FENSEQMCUXGAOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=CC(=N2)C#N)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-Hydroxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-one](/img/structure/B8573743.png)


![N-(3-{3-[(Piperidin-1-yl)methyl]phenoxy}propyl)hydrazinecarboxamide](/img/structure/B8573758.png)



![Ethyl 4-[(2-methoxypyridin-4-yl)methyl]quinoline-2-carboxylate](/img/structure/B8573790.png)


